MELK-8a hydrochloride MELK-8a hydrochloride MELK-8a is a maternal embryonic leucine zipper kinase (MELK) inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0534942
InChI: InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H
SMILES: CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl
Molecular Formula: C25H33ClN6O
Molecular Weight: 469.0 g/mol

MELK-8a hydrochloride

CAS No.:

Cat. No.: VC0534942

Molecular Formula: C25H33ClN6O

Molecular Weight: 469.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MELK-8a hydrochloride -

Specification

Molecular Formula C25H33ClN6O
Molecular Weight 469.0 g/mol
IUPAC Name 1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride
Standard InChI InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H
Standard InChI Key AFGMSRRNYDSRPT-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl
Canonical SMILES CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

MELK-8a hydrochloride presents as a light yellow solid with specific chemical and physical properties that contribute to its biological activity and practical laboratory applications .

Basic Chemical Information

The following table summarizes the key chemical properties of MELK-8a hydrochloride:

PropertyValue
Chemical FormulaC25H33ClN6O
Molecular Weight469.02
CAS Number2096992-20-8
SMILESCl.CN1CCN(CC1)c1ccc(cc1)-n1cc(cn1)-c1ccncc1OCC1CCNCC1
Density1.31 g/cm³
Physical FormLight Yellow Solid
Purity>99% (typical commercial preparations)

Structural Features

The molecular structure of MELK-8a hydrochloride includes several key functional groups that contribute to its high affinity for the MELK protein. The compound contains a pyridinyl moiety connected to a piperazinyl-substituted phenyl group through a five-membered heterocyclic ring, with a piperidinylethoxy substituent providing additional binding interactions . This specific arrangement of chemical groups enables the compound to bind effectively to the ATP-binding pocket of MELK, resulting in its potent inhibitory activity.

Mechanism of Action

MELK-8a hydrochloride functions as an ATP-competitive inhibitor of maternal embryonic leucine zipper kinase, effectively blocking the catalytic activity of this important regulatory enzyme .

Downstream Effects

By inhibiting MELK activity, MELK-8a hydrochloride disrupts critical signaling pathways involved in cell cycle regulation, survival, and proliferation, particularly in cancer cells that may be dependent on MELK function . This inhibition can lead to cell cycle arrest and potentially apoptosis in MELK-dependent cancer cells, accounting for the compound's antiproliferative effects observed in cellular assays .

In Vitro Activity

MELK-8a hydrochloride demonstrates significant activity in both biochemical and cellular assays, making it a valuable tool for studying MELK function in various experimental systems.

Biochemical Potency

The compound exhibits exceptional potency against MELK in biochemical assays, with an IC50 value of 2 nM . Interestingly, this potency is well preserved across different MELK constructs, with similar IC50 values reported for both full-length MELK (5 nM) and catalytic domain constructs (2 nM) . This consistency suggests that the compound effectively targets the catalytic core of the enzyme without requiring additional regulatory domains for binding.

Cellular Activity

MELK-8a hydrochloride shows significant antiproliferative activity against cancer cell lines known to express MELK. The following table summarizes its effects on different cell lines:

Cell LineDescriptionIC50 Value
MDA-MB-468Triple-negative breast cancer~0.06 μM
MCF-7Estrogen receptor-positive breast cancer~1.2 μM

This approximately 20-fold difference in sensitivity between the two breast cancer cell lines may reflect differences in MELK dependency or expression levels, suggesting potential utility in identifying MELK-dependent cancer types .

Physicochemical Properties Relevant to In Vitro Applications

MELK-8a hydrochloride possesses favorable physicochemical properties for in vitro applications:

PropertyValueImplications
Solubility in H2O100 mg/mL (213.21 mM)Excellent aqueous solubility for biological assays
Solubility in DMSO8 mg/mL (17.06 mM)Good solubility in common biological solvent
Solubility at pH 6.80.22 g/LPhysiologically relevant solubility
Caco-2 PermeabilityGoodSuggests favorable cell membrane penetration

These properties contribute to the compound's effectiveness in cellular assays and indicate good drug-like characteristics for potential development .

In Vivo Pharmacokinetics

The pharmacokinetic properties of MELK-8a hydrochloride have been evaluated in multiple mouse models, providing valuable insights into its behavior in vivo.

Subcutaneous Administration

When administered subcutaneously at 30 mg/kg in C57BL/6 mice, MELK-8a hydrochloride demonstrates favorable pharmacokinetic properties:

ParameterValueNotes
Absorption RateRapidIndicates good tissue distribution
Time to Maximum Concentration (Tmax)0.4 hFast uptake into circulation
Peak Plasma Concentration6.6 μMWell above the IC50 for MELK

These parameters suggest that subcutaneous administration provides rapid and effective exposure of the compound, achieving plasma concentrations well above those required for MELK inhibition in vitro .

Dose-Dependent Pharmacokinetics

Studies in female athymic nude mice have revealed dose-dependent pharmacokinetic behavior for MELK-8a hydrochloride:

DoseObservation
120 mg/kgMaximum rate of compound release
240 mg/kgPotential saturation of all clearance mechanisms

These findings indicate that at higher doses, the compound may exhibit non-linear pharmacokinetics due to saturation of clearance pathways, which could be important for dosing considerations in experimental applications .

Oral Administration Limitations

Despite favorable subcutaneous pharmacokinetics, MELK-8a hydrochloride shows poor oral bioavailability:

ParameterValueImplication
Oral Bioavailability3.6% (at 10 mg/kg in C57BL/6 male mice)Poor oral absorption or high first-pass metabolism
In Vivo ClearanceVery highRapid elimination from circulation

These limitations suggest that parenteral routes of administration would be preferred for in vivo applications of MELK-8a hydrochloride, and that maintaining effective plasma concentrations may require repeated or continuous dosing strategies .

Selectivity Profile

One of the most notable features of MELK-8a hydrochloride is its exceptional selectivity for MELK over other kinases.

Kinase Selectivity

In kinase profiling studies, MELK-8a hydrochloride demonstrates remarkable selectivity:

ObservationDetails
Off-target KinasesOnly seven kinases besides MELK showed >85% inhibition at 1 μM
Selectivity FactorAt least 90-fold more selective for MELK compared to any off-target kinase
Notable Off-targetsFlt3 (ITD), Haspin, PDGFRα with IC50s of 0.18, 0.19, and 0.42 μM respectively

This high degree of selectivity is particularly valuable for research applications, as it minimizes the likelihood of confounding results due to off-target effects when studying MELK-dependent processes .

Significance of High Selectivity

The exceptional selectivity of MELK-8a hydrochloride enables more confident interpretation of experimental results when investigating MELK biology. The 90-fold or greater selectivity window between MELK and any off-target kinase provides a substantial concentration range in which MELK-specific effects can be studied with minimal interference from other pathways . This property distinguishes MELK-8a hydrochloride from less selective kinase inhibitors that may affect multiple signaling pathways simultaneously.

Research Applications

MELK-8a hydrochloride serves as a valuable chemical tool for investigating MELK biology in various research contexts.

Cancer Research

Given MELK's reported roles in cancer cell survival and proliferation, MELK-8a hydrochloride has found significant applications in cancer research:

  • Investigating MELK dependency in different cancer types

  • Studying mechanisms of MELK-mediated cell cycle regulation

  • Exploring potential therapeutic applications for MELK inhibition

  • Evaluating MELK as a cancer biomarker

The compound's high potency and selectivity make it particularly well-suited for delineating MELK-specific effects in cancer models and distinguishing these from effects mediated by other kinases .

Cell Biology Studies

MELK-8a hydrochloride can be employed to study fundamental aspects of MELK function in cellular processes:

  • Cell cycle regulation and mitotic progression

  • Stem cell self-renewal and differentiation

  • Cellular stress responses

  • Protein-protein interaction networks involving MELK

By providing a means to acutely inhibit MELK activity, the compound complements genetic approaches such as knockdown or knockout studies, offering temporal control over MELK inhibition and avoiding potential compensatory mechanisms that may arise in genetic models .

FormStorage TemperatureStability Period
Powder-20°CUp to 3 years
In solvent-80°CUp to 1 year
In solvent-20°CUp to 1 month

Solution Preparation Guidelines

For optimal use in experimental applications, the following solubility information is recommended:

SolventConcentrationSpecial Instructions
WaterUp to 100 mg/mL (213.21 mM)Sonication recommended
DMSOUp to 8 mg/mL (17.06 mM)Sonication and heating recommended
PBSUp to 50 mg/mL (106.61 mM)Ultrasonic treatment needed for clear solution

Proper dissolution techniques are important for ensuring accurate concentrations and maximizing the compound's effectiveness in experimental applications.

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